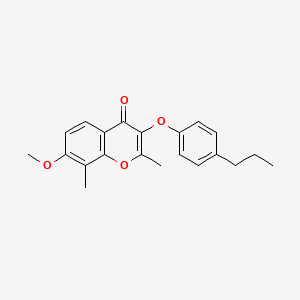
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one, also known as Daphnetin, is a natural coumarin derivative that has gained attention in recent years due to its potential therapeutic properties. Daphnetin has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, anti-oxidant, and anti-coagulant effects.
作用機序
The mechanism of action of 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one is not fully understood, but it is believed to be mediated through several pathways. 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It also activates the AMPK pathway, which is involved in regulating energy metabolism and cell growth. 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has also been found to inhibit the activity of several enzymes, including COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and inhibit platelet aggregation. 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has also been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Additionally, 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has been found to possess anti-coagulant properties, making it a potential candidate for the treatment of thrombosis.
実験室実験の利点と制限
One of the advantages of using 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one in lab experiments is its low toxicity and high bioavailability. It can be easily synthesized and has been found to possess a range of biological activities, making it a versatile compound for research purposes. However, one of the limitations of using 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one. One potential area of research is the development of 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one-based drugs for the treatment of inflammatory and cardiovascular diseases. Another area of research is the investigation of the potential anti-tumor effects of 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one in vivo. Additionally, further studies are needed to elucidate the mechanism of action of 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one and its potential interactions with other drugs.
合成法
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one can be synthesized through several methods, including extraction from natural sources such as Daphne odora, or chemical synthesis. One of the most commonly used chemical synthesis methods involves the reaction of 4-hydroxycoumarin with propyl bromide and 4-hydroxybenzaldehyde in the presence of a base. The resulting product is then treated with methoxyamine hydrochloride and acetic anhydride to yield 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one.
科学的研究の応用
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, 7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one has been found to possess anti-oxidant and anti-coagulant properties, making it a potential candidate for the treatment of cardiovascular diseases.
特性
IUPAC Name |
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O4/c1-5-6-15-7-9-16(10-8-15)25-21-14(3)24-20-13(2)18(23-4)12-11-17(20)19(21)22/h7-12H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEURPFWOQSMNAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3C)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-2,8-dimethyl-3-(4-propylphenoxy)-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]-N-phenylacetamide](/img/structure/B5631614.png)
![(3S*,4R*)-4-methyl-1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]piperidine-3,4-diol](/img/structure/B5631621.png)
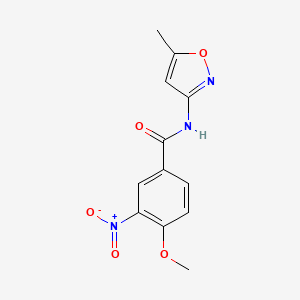
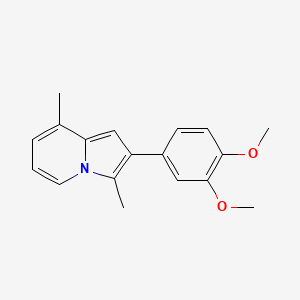
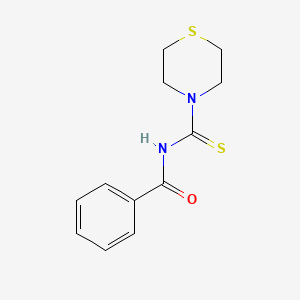
![3-{3-[(4-fluoro-2-methylphenyl)amino]-3-oxopropyl}-N-(2-methoxyethyl)piperidine-1-carboxamide](/img/structure/B5631651.png)
![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5631655.png)
![3-(3-methyl-2-buten-1-yl)-1-[(3-methyl-5-isoxazolyl)methyl]-3-piperidinecarboxylic acid](/img/structure/B5631656.png)
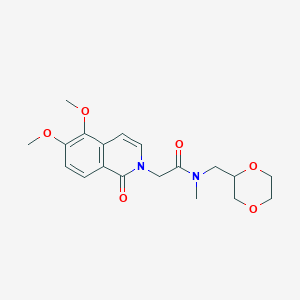
![1-{3-[(2-phenyl-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl)carbonyl]phenyl}imidazolidin-2-one](/img/structure/B5631677.png)
![N-methyl-5-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5631693.png)
![2-chloro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5631702.png)
![(3aR*,6aR*)-2-(methylsulfonyl)-5-[2-(methylthio)benzyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5631709.png)
![(3S*,4R*)-3-cyclopropyl-N,N-dimethyl-4-{[3-(1H-pyrazol-1-yl)benzoyl]amino}pyrrolidine-1-carboxamide](/img/structure/B5631712.png)